2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
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Overview
Description
2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a complex organic compound featuring a pyrrolidine ring, a pyridine moiety, and an acetate group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been widely used in medicinal chemistry to obtain biologically active compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with various biological targets . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine or pyrrolidine rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit significant biological activity.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which are known for their roles in biological systems.
Uniqueness
What sets 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate apart is its unique combination of the pyrrolidine and pyridine rings, along with the acetate group. This structural arrangement may confer distinct biological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-6-13(10-17)20-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLOCFZNCYFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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